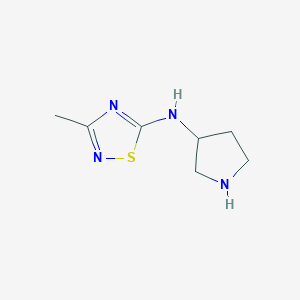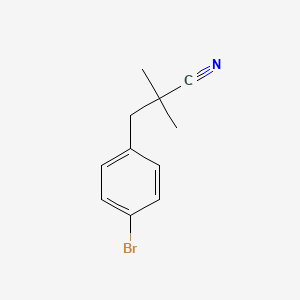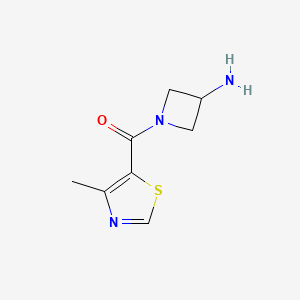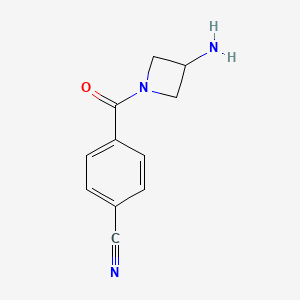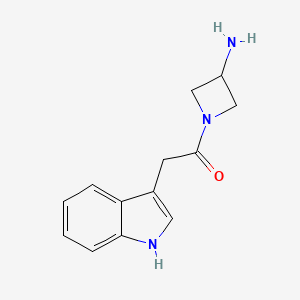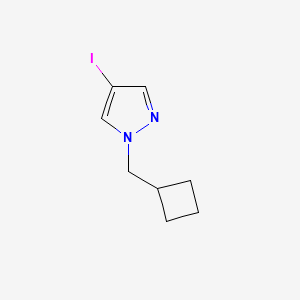
Tert-butyl 3-(3-amino-2-methylphenyl)propanoate
概述
描述
Tert-butyl 3-(3-amino-2-methylphenyl)propanoate: . Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-amino-2-methylphenyl)propanoate typically involves the esterification of 3-(3-amino-2-methylphenyl)propanoic acid with tert-butanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity, often employing advanced separation techniques such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: Tert-butyl 3-(3-amino-2-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro ester.
Reduction: The nitro group, if present, can be reduced to an amine, yielding a different amine ester.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Nitro ester derivatives.
Reduction: Amine ester derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, tert-butyl 3-(3-amino-2-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex molecules. Its ester functionality makes it a versatile building block for the construction of larger organic compounds.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and proteases. It can also serve as a probe to investigate metabolic pathways in living organisms.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its structural similarity to certain bioactive molecules makes it a candidate for drug design and synthesis.
Industry: In the industrial sector, this compound can be used as a precursor in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which tert-butyl 3-(3-amino-2-methylphenyl)propanoate exerts its effects depends on its specific application. For example, in enzyme studies, it may act as a substrate that is cleaved by esterases, releasing tert-butanol and 3-(3-amino-2-methylphenyl)propanoic acid. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
相似化合物的比较
Tert-butyl 2-amino-3-methylphenylcarbamate: This compound is structurally similar but contains a carbamate group instead of an ester group.
4-Amino-1-tert-butyl-3-(3-methylbenzyl)pyrazolo[3,4-d]pyrimidine: Another structurally related compound with a pyrazolo[3,4-d]pyrimidine core.
Uniqueness: Tert-butyl 3-(3-amino-2-methylphenyl)propanoate is unique in its combination of the tert-butyl group and the amino-substituted phenyl ring, which imparts specific chemical and physical properties that are distinct from other similar compounds.
属性
IUPAC Name |
tert-butyl 3-(3-amino-2-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-11(6-5-7-12(10)15)8-9-13(16)17-14(2,3)4/h5-7H,8-9,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMVTWYVXOGMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
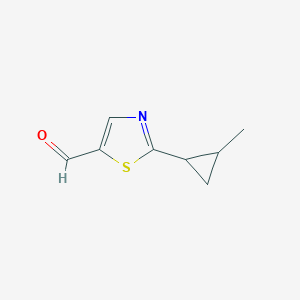

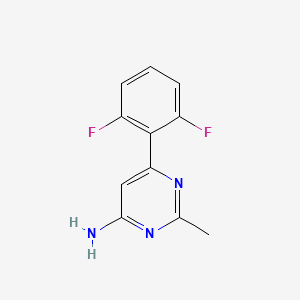
![6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1466744.png)
![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)
![2-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466748.png)
